4-(2-Trifluoromethyl)pyridine-4-ylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8F3NO |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-7-9(5-6-16-11)8-1-3-10(17)4-2-8/h1-7,17H |
InChI Key |
XWQYXDBFQYCHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 2 Trifluoromethyl Pyridine 4 Ylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-(2-Trifluoromethyl)pyridine-4-ylphenol, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.
Analysis of ¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shifts and Coupling Constants
A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would provide foundational information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenol (B47542) rings. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating hydroxyl group. Coupling constants (J-values) between adjacent protons would reveal their connectivity.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would further elucidate the electronic effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a pyridine ring.
Interactive Data Table: Predicted NMR Data (Note: The following table is a hypothetical representation of expected NMR data and is not based on experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Pyridine Ring | 7.5 - 8.7 | 120 - 160 | -60 to -70 |
| Phenol Ring | 6.8 - 7.5 | 115 - 155 | N/A |
| OH Proton | 9.0 - 10.0 | N/A | N/A |
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation Studies
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Interactive Data Table: Expected FT-IR Absorption Bands (Note: This table is a representation of expected FT-IR data and is not based on experimental results.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch (CF₃) | 1100 - 1300 | Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the FT-IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-F bonds in the trifluoromethyl group would also be expected to produce a characteristic Raman signal.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition.
An HRMS analysis of this compound would provide its exact mass, confirming the molecular formula C₁₂H₈F₃NO. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the pyridine and phenol moieties.
Interactive Data Table: Expected HRMS Data (Note: This table is a representation of expected HRMS data and is not based on experimental results.)
| Ion | Calculated Exact Mass |
| [M]+ | 239.0558 |
| [M+H]+ | 240.0636 |
| [M+Na]+ | 262.0456 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
The electronic absorption properties of this compound would be investigated using UV-Vis spectroscopy. This technique measures the absorption of ultraviolet and visible light by the molecule, providing insights into the electronic transitions between molecular orbitals. The spectrum, a plot of absorbance versus wavelength, would be expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine and phenol rings. The n → π* transitions, generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to antibonding π* orbitals. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be crucial for understanding the electronic structure of the molecule. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Electronic Transition Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | π → π* |
| Data Not Available | Data Not Available | Data Not Available | n → π* |
(This table is for illustrative purposes only; no experimental data is currently available.)
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Supramolecular Interactions
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing of this compound.
Conformational Analysis and Torsional Angles
Table 2: Hypothetical Torsional Angle Data for this compound
| Torsional Angle | Value (°) |
|---|---|
| C(A)-C(B)-C(C)-C(D)¹ | Data Not Available |
¹ Atoms defining the angle between the pyridine and phenol rings. (This table is for illustrative purposes only; no experimental data is currently available.)
Intermolecular Hydrogen Bonding Networks and Crystal Packing
The presence of a hydroxyl (-OH) group on the phenol ring and a nitrogen atom in the pyridine ring makes this compound a prime candidate for forming strong intermolecular hydrogen bonds. An O-H···N hydrogen bond is expected to be a dominant interaction, potentially organizing the molecules into chains, dimers, or more complex three-dimensional networks. The analysis would quantify the geometry (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angle) of these bonds, which are fundamental to the stability and properties of the crystal.
Table 3: Hypothetical Hydrogen Bonding Parameters for this compound
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| O-H···N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
(This table is for illustrative purposes only; no experimental data is currently available.)
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
To gain a deeper, quantitative understanding of all intermolecular interactions within the crystal lattice, Hirshfeld surface analysis would be performed. This computational method maps the close contacts between molecules in the crystal, allowing for the visualization and quantification of different types of interactions, such as H···H, C···H, F···H, and O···H contacts.
Table 4: Hypothetical Hirshfeld Surface Contact Percentages for this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data Not Available |
| F···H / H···F | Data Not Available |
| C···H / H···C | Data Not Available |
| O···H / H···O | Data Not Available |
| Other | Data Not Available |
(This table is for illustrative purposes only; no experimental data is currently available.)
Future research that successfully synthesizes and crystallizes this compound will be essential to populate these analyses with experimental data, thereby providing a complete and accurate picture of its structural and electronic properties.
Theoretical and Computational Chemistry Studies of 4 2 Trifluoromethyl Pyridine 4 Ylphenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. researchgate.netresearchgate.netnih.gov Calculations for 4-(2-Trifluoromethyl)pyridine-4-ylphenol are typically performed to find the lowest energy conformation (the ground state). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed for this purpose, as it provides a good balance between accuracy and computational cost. nih.govjocpr.comjocpr.com
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP Note: These are representative theoretical values. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-O (Phenol) | 1.36 Å |
| O-H (Phenol) | 0.97 Å | |
| C-C (Inter-ring) | 1.48 Å | |
| C-N (Pyridine) | 1.34 Å | |
| C-CF3 | 1.49 Å | |
| C-F | 1.35 Å | |
| Bond Angles | C-O-H (Phenol) | 109.5° |
| C-C-N (Pyridine) | 123.0° | |
| C-C-C (Inter-ring) | 120.5° |
| Dihedral Angle | Phenol (B47542) Ring - Pyridine (B92270) Ring | ~35-45° |
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. researchgate.netresearchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing fluorine and lone-pair-rich atoms like oxygen and nitrogen, polarized and diffuse functions are important for accurate descriptions. The 6-311++G(d,p) basis set is a common and reliable choice, offering a good description of electronic properties. jocpr.comnih.gov
The assessment of different exchange-correlation functionals (like B3LYP, PBE0, or M06-2X) against experimental data, if available, is crucial for validating the computational methodology. The B3LYP functional is widely used for its efficiency in predicting geometries and vibrational frequencies for organic molecules. nih.govjocpr.com The selection is often guided by previous studies on structurally similar compounds to ensure the chosen level of theory is appropriate for the system under investigation. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Electronic Transitions
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net
The HOMO represents the ability of a molecule to donate electrons, and its energy level is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept electrons, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org
For this compound, the HOMO is typically localized over the electron-rich phenol ring, while the LUMO is often distributed across the electron-deficient trifluoromethyl-substituted pyridine ring. This separation suggests that the lowest energy electronic transition involves an intramolecular charge transfer (ICT) from the phenol moiety to the pyridine moiety. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Computational methods can simulate molecular vibrations, providing theoretical spectra that aid in the interpretation of experimental data from techniques like FT-IR and Raman spectroscopy.
Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations, typically performed at the same DFT level as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield a set of normal modes and their corresponding frequencies. jocpr.comnih.govresearchgate.net
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.netresearchgate.net The simulated spectra allow for the detailed assignment of vibrational bands to specific functional groups, such as the O-H stretch of the phenol, the aromatic C-H and C=C stretching modes of the rings, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group. jocpr.com
Table 3: Predicted Vibrational Frequencies and Assignments Note: These are representative theoretical values and assignments.
| Frequency (cm⁻¹, Scaled) | Assignment |
|---|---|
| ~3600 | O-H stretching (phenol) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1610, 1580 | Aromatic C=C and C=N stretching |
| ~1450 | C-C stretching (ring modes) |
| ~1300 | C-O stretching (phenol) |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. jocpr.comnih.gov This method is highly effective for predicting both ¹H and ¹³C NMR spectra.
The calculations are performed on the DFT-optimized geometry. The GIAO method at the B3LYP/6-311++G(d,p) level of theory typically provides chemical shift values that are in good agreement with experimental data, often after a simple linear scaling. jocpr.com Theoretical prediction of NMR spectra is invaluable for confirming the structure of a synthesized compound by comparing the computed shifts to those measured experimentally. It helps in assigning specific resonance signals to individual nuclei within the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO) Note: Chemical shifts (δ) are in ppm relative to TMS and are illustrative.
| Nucleus | Predicted Chemical Shift (δ) |
|---|---|
| ¹H NMR | |
| Phenolic OH | ~9.5-10.0 |
| Aromatic CH (Phenol) | ~6.9-7.5 |
| Aromatic CH (Pyridine) | ~7.8-8.6 |
| ¹³C NMR | |
| Phenolic C-OH | ~155 |
| Aromatic CH (Phenol) | ~116-129 |
| Aromatic CH (Pyridine) | ~120-150 |
| C-CF₃ | ~148 (quartet due to C-F coupling) |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound is expected to reveal distinct regions of positive, negative, and neutral electrostatic potential.
In theoretical studies, the MEP is calculated by evaluating the electrostatic potential at various points on the electron density surface of the molecule. This provides a color-coded map where different colors represent different potential values. For this compound, the MEP map would likely highlight the following features:
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These areas are susceptible to electrophilic attack. The nitrogen atom, with its lone pair of electrons, is a primary site for protonation and interaction with Lewis acids. The phenolic oxygen is also a site of high electron density.
Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atom of the hydroxyl group and potentially the hydrogen atoms on the aromatic rings. The hydroxyl proton, in particular, would be the most electrophilic site, making it a strong hydrogen bond donor.
Neutral Potential (Green): The carbon atoms of the aromatic rings would constitute the regions of relatively neutral potential.
The trifluoromethyl group (-CF3), being a strong electron-withdrawing group, would significantly influence the charge distribution. It would pull electron density away from the pyridine ring, making the ring more electron-deficient and influencing the electrostatic potential of the entire molecule. This withdrawal of electron density could enhance the positive potential on the pyridine ring's hydrogen atoms.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Pyridine Nitrogen | Negative | Site for electrophilic attack and protonation |
| Phenolic Oxygen | Negative | Site for electrophilic attack and hydrogen bonding |
| Hydroxyl Hydrogen | Positive | Site for nucleophilic attack and hydrogen bond donation |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Pyridine derivatives have been a subject of interest in the study of NLO materials due to their potential for large hyperpolarizabilities. researchgate.net
The NLO properties of this compound can be investigated computationally by calculating its polarizability (α) and first-order hyperpolarizability (β). These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT).
The key features of this compound that are expected to contribute to its NLO properties include:
Intramolecular Charge Transfer (ICT): The molecule possesses an electron-donating hydroxyl group on the phenol ring and an electron-withdrawing trifluoromethyl-substituted pyridine ring. This donor-acceptor framework is a common feature in molecules with significant NLO responses. The π-conjugated system of the aromatic rings facilitates the charge transfer from the donor to the acceptor.
Asymmetry: The molecule's asymmetric nature is a prerequisite for a non-zero first-order hyperpolarizability.
Computational studies would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The magnitude of the total hyperpolarizability (β_tot) is a key indicator of the NLO activity. It is anticipated that this compound would exhibit a notable NLO response due to its push-pull electronic structure. The solvent environment can also significantly impact NLO properties, with polar solvents often enhancing the hyperpolarizability. researchgate.net
Table 2: Theoretical NLO Properties (Illustrative Values)
| Property | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | > 2 D |
| Mean Polarizability | α | > 150 |
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the most significant degree of conformational freedom is the torsion angle between the pyridine and phenol rings.
A conformational analysis would typically be performed by systematically rotating the dihedral angle between the two aromatic rings and calculating the potential energy at each step. This generates a potential energy surface (PES) that reveals the low-energy conformations (local minima) and the energy barriers between them (transition states).
It is expected that the global minimum energy conformation will not be perfectly planar due to steric hindrance between the ortho-hydrogens of the two rings. A twisted conformation, where the rings are at a certain angle to each other, is likely to be the most stable. The trifluoromethyl group, due to its size, will also play a role in determining the preferred conformation.
The energy landscape would provide valuable information about:
The most stable conformer: This is the geometry the molecule is most likely to adopt.
The rotational energy barrier: This indicates the energy required to rotate one ring relative to the other, which is related to the molecule's rigidity.
Table 3: Predicted Conformational Data
| Parameter | Predicted Value |
|---|---|
| Dihedral Angle (Pyridine-Phenol) | 30-50 degrees |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment, typically water or an organic solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.
An MD simulation of this compound would involve placing a single molecule in a box of solvent molecules and simulating its behavior over a period of nanoseconds. The simulation would reveal:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. It is expected that polar solvent molecules like water would form hydrogen bonds with the hydroxyl group and the pyridine nitrogen.
Conformational Dynamics: The simulation would show how the molecule samples different conformations over time, including the rotation around the bond connecting the two rings.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds, can be monitored.
The results of MD simulations would complement the static picture provided by quantum chemical calculations, offering a more realistic view of the molecule's behavior in solution.
Table 4: Key Parameters from a Hypothetical MD Simulation
| Parameter | Predicted Observation |
|---|---|
| Radial Distribution Function (g(r)) of water around hydroxyl H | Sharp peak at ~1.8 Å, indicating strong hydrogen bonding |
| Dihedral Angle Fluctuation | Fluctuations around the minimum energy conformation |
Exploration of Molecular Interactions and Biochemical Modulations of 4 2 Trifluoromethyl Pyridine 4 Ylphenol
Investigation of Enzyme Inhibition Profiles (in vitro)
No specific data was found regarding the in vitro enzyme inhibition profile of 4-(2-Trifluoromethyl)pyridine-4-ylphenol.
Information on the selectivity and potency of this compound against specific enzyme targets such as kinases or ligases is not available in the reviewed scientific literature.
There are no published studies detailing the kinetic analysis of interactions between this compound and any enzyme targets.
Study of Protein Binding and Receptor Interaction Mechanisms
Specific studies on the protein binding and receptor interaction mechanisms of this compound are not present in the available literature.
There is no available data from biophysical techniques determining the ligand-protein binding affinity of this compound.
While molecular docking studies have been performed on various pyridine (B92270) and phenol (B47542) derivatives to predict their binding modes with different protein targets, no such computational analyses have been published specifically for this compound.
Without experimental or computational data, the key molecular recognition features and interaction hotspots for this compound with any biological target remain unelucidated.
Investigation of Cellular Pathway Modulation (in vitro, cell-based assays)
The unique structural combination of a trifluoromethyl group, a pyridine ring, and a phenol moiety in this compound suggests the potential for complex interactions with cellular machinery. Research on analogous compounds provides a foundation for hypothesizing its effects on various cellular pathways.
The presence of the trifluoromethyl group can significantly influence the electronic properties and lipophilicity of a molecule, potentially enhancing its ability to interact with cellular signaling proteins. While direct studies on this compound are not available, related fluorinated compounds have been shown to modulate key signaling pathways. For instance, certain fluorinated phenyl derivatives have been observed to interfere with Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response. These compounds have been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), key transcription factors downstream of TLRs. This suggests that this compound could potentially exhibit anti-inflammatory properties by modulating similar pathways.
Furthermore, phenolic compounds are widely recognized for their ability to modulate various signaling cascades, often through their antioxidant properties or direct interactions with kinases and other signaling proteins. For example, the flavonoid apigenin, a natural phenolic compound, is known to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. mdpi.com Given the phenolic nature of this compound, it is plausible that it could also influence such critical cellular signaling networks. The pyridine moiety can also contribute to these interactions by forming hydrogen bonds and participating in electrostatic interactions with biological targets.
The induction of programmed cell death, including apoptosis and autophagy, is a key mechanism by which bioactive compounds can exert therapeutic effects, particularly in the context of cancer. Phenolic compounds, in general, have been demonstrated to induce apoptosis in various tumor cell lines. nih.govwaocp.org This is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation. nih.govwaocp.org The pro-apoptotic activity of phenolic compounds can be mediated through both the extrinsic and intrinsic pathways, involving the activation of caspases. mdpi.commdpi.com For example, some phenolic compounds have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com
Moreover, compounds containing a trifluoromethyl group have been noted for their ability to induce apoptosis. Some trifluoromethylated derivatives have been found to trigger apoptosis in cancer cells, suggesting that this functional group can be critical for the pro-apoptotic activity of a molecule. nih.gov
In addition to apoptosis, autophagy is another cellular process that can be modulated by small molecules. Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes and can either promote cell survival or cell death depending on the context. There is evidence that certain trifluoromethyl-containing compounds can induce autophagy. The modulation of autophagy by such compounds could have significant implications for their potential therapeutic applications.
Genomic and proteomic analyses are powerful tools for elucidating the comprehensive cellular response to a bioactive compound. While no specific genomic or proteomic studies have been published for this compound, research on other phenolic and trifluoromethyl-containing compounds provides insights into the potential molecular changes that could be anticipated.
For instance, studies on the effects of synthetic phenols on placental DNA methylation have revealed that exposure to these compounds can lead to widespread changes in the epigenome. nih.govnih.gov This suggests that this compound could potentially alter gene expression patterns through epigenetic modifications. A comprehensive genomic analysis, such as RNA sequencing, could identify specific genes and pathways that are transcriptionally regulated by this compound.
Proteomic analyses, which investigate changes in the entire protein complement of a cell, can provide a functional readout of the cellular response to a compound. nih.govresearchgate.net For example, a proteomic study of a related compound could reveal alterations in the expression of proteins involved in cell cycle regulation, apoptosis, or metabolic pathways. cancer.gov Such an analysis of cells treated with this compound would be invaluable in identifying its direct molecular targets and understanding its mechanism of action at a systems level. Comparative genomic and transcriptomic analyses have also been effectively used to understand how organisms respond to and degrade phenolic compounds. mdpi.com
Evaluation of Antimicrobial Activities (in vitro)
The combination of a pyridine ring, a phenol group, and a trifluoromethyl moiety suggests that this compound may possess significant antimicrobial properties. Both pyridine and phenol derivatives are well-known for their antimicrobial activities, and the inclusion of a trifluoromethyl group often enhances the biological potency of a molecule. nih.govnih.govmdpi.com
A variety of pyridine and phenol derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
The trifluoromethyl group, due to its high electronegativity and lipophilicity, can enhance the ability of a compound to penetrate bacterial cell walls and membranes. Indeed, several novel compounds containing trifluoromethyl groups have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov The table below summarizes the antibacterial activity of some trifluoromethyl-containing chalcone (B49325) derivatives against representative bacterial strains.
| Compound | Staphylococcus aureus (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) |
| A1 | 10 | 11 | 9 |
| A2 | 12 | 13 | 11 |
| A3 | 15 | 16 | 14 |
| A4 | 11 | 12 | 10 |
| A5 | 13 | 14 | 12 |
| Standard (Ciprofloxacin) | 22 | 24 | 25 |
| Data adapted from a study on trifluoromethyl-substituted chalcone derivatives. nih.gov |
Based on these findings, it is reasonable to hypothesize that this compound would exhibit antibacterial activity, and further studies are warranted to determine its specific spectrum and potency.
Similar to their antibacterial properties, phenolic and pyridine-containing compounds have also been reported to possess antifungal activity. researchgate.netnih.gov The mechanisms of antifungal action can involve the disruption of fungal cell membranes, inhibition of ergosterol (B1671047) biosynthesis, or interference with fungal metabolic pathways.
The presence of a trifluoromethyl group in a molecule can also contribute to its antifungal efficacy. Studies on trifluoromethyl-substituted chalcones have demonstrated their activity against pathogenic fungal strains like Candida albicans and Aspergillus niger. nih.gov The table below presents the antifungal activity of these compounds.
| Compound | Candida albicans (Zone of Inhibition in mm) | Aspergillus niger (Zone of Inhibition in mm) |
| A1 | 9 | 8 |
| A2 | 11 | 10 |
| A3 | 14 | 13 |
| A4 | 10 | 9 |
| A5 | 12 | 11 |
| Standard (Fluconazole) | 20 | 18 |
| Data adapted from a study on trifluoromethyl-substituted chalcone derivatives. nih.gov |
These findings suggest that this compound is a promising candidate for further investigation as an antifungal agent.
Extensive Research Reveals No Publicly Available Data for "this compound"
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the antimicrobial, insecticidal, or herbicidal activities of the compound This compound were found. The stringent requirement to focus solely on this specific molecule prevents the generation of an article based on related compounds, as doing so would not be scientifically accurate or adhere to the provided instructions.
The exploration of molecular interactions and biochemical modulations, as outlined in the requested article structure, is contingent upon the existence of primary research data. Without published studies on this compound, any discussion regarding its mechanism of action at the microbial level, its insecticidal and herbicidal activities, or its physiological targets in insects and plants would be speculative and unsubstantiated.
While the broader classes of compounds to which this molecule belongs—namely trifluoromethylpyridines and phenols—are well-documented in agrochemical and pharmacological research, this general information cannot be directly and accurately attributed to the specific compound . nih.govsemanticscholar.orgnih.gov Trifluoromethylpyridine moieties are integral to many commercial pesticides, and their derivatives have been extensively studied for various biological activities. nih.govresearchgate.netresearchgate.net Similarly, phenolic compounds are known for a wide range of bioactivities, including antimicrobial properties. frontiersin.orgresearchgate.net However, the unique biological profile of a specific chemical structure cannot be reliably predicted from its constituent parts without direct experimental evidence.
Given the strict adherence required to the specified compound and the absence of relevant data, it is not possible to generate the requested article with the scientific accuracy and authority demanded.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Trifluoromethyl Pyridine 4 Ylphenol Derivatives
Correlating Structural Modifications with Changes in Molecular Interaction Profiles
The molecular interaction profile of 4-(2-Trifluoromethyl)pyridine-4-ylphenol derivatives is fundamentally governed by the interplay of the trifluoromethyl group, the pyridine (B92270) ring, and the phenol (B47542) moiety. Structural modifications to any of these components can significantly alter the compound's ability to interact with biological targets.
The trifluoromethyl (CF3) group, being strongly electron-withdrawing and lipophilic, plays a crucial role in molecular interactions. Variations in its position on the pyridine ring would likely modulate the electronic distribution across the heterocyclic system, thereby influencing hydrogen bonding capabilities and potential π-π stacking interactions.
Modifications to the phenolic hydroxyl group, such as etherification or esterification, would eliminate a key hydrogen bond donor, which could be critical for target binding. The aromatic nature of the phenol ring itself offers a platform for various non-covalent interactions, including hydrophobic and van der Waals forces. The introduction of substituents on this ring would further refine these interactions. For instance, electron-donating groups could enhance the hydrogen-bonding acidity of the phenolic proton, whereas bulky substituents might introduce steric hindrance, preventing optimal binding.
The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. Its basicity, and therefore its interaction potential, is influenced by the electronic effects of substituents. The trifluoromethyl group at the 2-position significantly reduces the basicity of the pyridine nitrogen, which would be a key consideration in its interaction profile.
A hypothetical analysis of structural modifications and their impact on molecular interactions is presented in the table below.
| Modification | Predicted Impact on Molecular Interactions |
| Shifting the CF3 group from position 2 to 3 on the pyridine ring | May alter the electronic influence on the pyridine nitrogen, potentially increasing its hydrogen bond acceptor strength. |
| Substitution on the phenol ring with an electron-withdrawing group (e.g., -NO2) | Would increase the acidity of the phenolic hydroxyl group, enhancing its hydrogen bond donating capability. |
| Substitution on the phenol ring with an electron-donating group (e.g., -OCH3) | Would decrease the acidity of the phenolic hydroxyl group, potentially weakening its hydrogen bond donating strength. |
| Replacement of the phenol with a bioisostere (e.g., hydroxamic acid) | Would introduce new hydrogen bond donor and acceptor sites, significantly changing the interaction profile. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a series of this compound derivatives, a QSAR study would aim to develop a predictive model for a specific biological endpoint.
A typical 2D-QSAR study would involve calculating a variety of molecular descriptors for each derivative, such as:
Electronic descriptors: Dipole moment, partial atomic charges.
Steric descriptors: Molecular weight, molar refractivity.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
These descriptors would then be used to build a regression model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS), to correlate them with the observed biological activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. mdpi.com These methods require the alignment of the series of compounds and generate steric and electrostatic fields around them. The resulting models can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.
For this compound derivatives, a 3D-QSAR model could reveal, for example, that a region of positive electrostatic potential near the phenolic hydroxyl group is beneficial for activity, suggesting a key hydrogen bond donation interaction.
Exploration of Lipophilicity and Electronic Effects on Biological Activity
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The trifluoromethyl group significantly increases the lipophilicity of the parent molecule.
Systematic modifications to the structure would allow for the exploration of the relationship between lipophilicity and biological activity. A parabolic relationship is often observed, where either too low or too high lipophilicity results in decreased activity.
Electronic effects of substituents also play a pivotal role. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, affecting its reactivity and interactions. Substituents on the phenol ring would modulate the pKa of the hydroxyl group, which can be critical for ionization state and interaction with the biological target at physiological pH.
A hypothetical Hansch analysis for a series of derivatives could take the form of the following equation:
log(1/C) = k1 * logP - k2 * (logP)^2 + k3 * σ + k4 * Es + constant
Where:
C is the concentration required for a specific biological effect.
logP represents lipophilicity.
σ is the Hammett constant, representing electronic effects.
Es is the Taft steric parameter.
The coefficients (k1, k2, k3, k4) would be determined by regression analysis and would indicate the relative importance of each property for the observed biological activity.
Impact of Stereochemistry on Molecular Recognition
While the parent compound this compound is achiral, the introduction of chiral centers through structural modifications would necessitate an investigation into the impact of stereochemistry on molecular recognition. Biological targets, such as enzymes and receptors, are chiral environments, and as such, often exhibit stereospecific binding with ligands.
If a substituent introduced on a side chain created a stereocenter, the resulting enantiomers could have significantly different biological activities. One enantiomer (the eutomer) might fit perfectly into the binding site, while the other (the distomer) might have a much lower affinity or even interact with a different target.
The study of stereochemistry would involve the separation of enantiomers and the individual assessment of their biological activity. Computational methods, such as molecular docking, could also be employed to predict and rationalize the observed differences in activity by visualizing the binding poses of each enantiomer within the active site of the target protein. A clear understanding of the stereochemical requirements for activity is crucial for the design of more potent and selective drug candidates.
Potential Applications of 4 2 Trifluoromethyl Pyridine 4 Ylphenol and Its Analogs As Research Probes
Application as Chemical Probes for Target Validation in Biochemical Pathways
Chemical probes are small molecules used to study and manipulate biological systems, playing a crucial role in target validation for drug discovery. The design of effective chemical probes often involves incorporating specific functionalities to interact with biological targets. The structure of 4-(2-trifluoromethyl)pyridine-4-ylphenol suggests its potential as a scaffold for developing such probes.
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Analogs of this compound could potentially be developed into inhibitors for specific enzymes or receptors. For instance, related compounds containing the 4-(trifluoromethyl)phenol (B195918) moiety have been investigated as key intermediates in the synthesis of potent inhibitors for targets such as myeloid cell leukemia. nbinno.com By modifying the phenolic or pyridyl parts of the molecule, libraries of derivatives could be synthesized and screened for activity against various biological targets. These derivatives could serve as valuable tools for validating the role of these targets in disease pathways.
The general workflow for utilizing such a compound as a chemical probe would involve:
Synthesis of Analogs: Creating a library of related compounds with systematic variations to explore the structure-activity relationship.
In Vitro Screening: Testing the compounds against a panel of biological targets to identify selective binders.
Cell-Based Assays: Using the most promising compounds to study their effects in a cellular context, thereby validating the function of the target protein in a physiological setting.
| Probe Development Stage | Key Considerations | Example Application |
| Initial Scaffold | This compound | Base structure for derivatization |
| Library Synthesis | Modification of phenol (B47542) and pyridine (B92270) rings | Introduction of reactive groups for target labeling |
| Target Identification | Screening against kinases, proteases, etc. | Identification of a novel cancer target |
| Target Validation | Use of the probe in cellular and animal models | Confirmation of the target's role in tumor growth |
Development as Molecular Tools for Mechanistic Biology Studies
Beyond target validation, small molecules are indispensable tools for dissecting complex biological mechanisms. The specific chemical properties of this compound could be harnessed for such mechanistic studies. For example, the phenol group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality could be exploited in the design of molecules that perturb specific protein-protein interactions or enzyme-substrate binding events.
Furthermore, the introduction of reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold could enable the visualization and tracking of its interactions within a cell. This would provide valuable insights into the subcellular localization of its biological targets and the dynamics of the biochemical pathways they are involved in.
Use as Building Blocks in the Synthesis of Advanced Chemical Structures
The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules. The phenol group can undergo various reactions, such as etherification and esterification, while the pyridine ring can be functionalized through substitution reactions. The trifluoromethyl group, being chemically robust, can be carried through multi-step synthetic sequences.
This compound could serve as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. For instance, trifluoromethylpyridines are key structural motifs in a number of active ingredients in these industries. nih.gov The combination of the trifluoromethylpyridine and phenol moieties in a single molecule provides a convenient starting point for the construction of more elaborate structures with potential biological activity.
Table of Potential Synthetic Transformations:
| Functional Group | Reaction Type | Potential Product Class |
| Phenolic -OH | Etherification | Diaryl ethers |
| Phenolic -OH | Esterification | Aryl esters |
| Pyridine Ring | Suzuki Coupling | Biaryl compounds |
| Pyridine Ring | C-H Activation | Functionalized pyridines |
Exploration in Materials Science (e.g., Fluorophores, Ligands for Metal Complexes, Semiconductors)
The field of materials science is constantly seeking new organic molecules with unique electronic and photophysical properties. The structure of this compound suggests several potential applications in this area.
Fluorophores: While the parent compound itself is not strongly fluorescent, it can serve as a precursor for the synthesis of novel fluorophores. chemrxiv.org By extending the conjugation of the aromatic system, for example, through the synthesis of terpyridine derivatives, it is possible to create molecules that absorb and emit light at various wavelengths. redalyc.org The trifluoromethyl group can enhance the photostability and quantum yield of such fluorophores.
Ligands for Metal Complexes: The pyridine nitrogen atom provides a coordination site for metal ions. This allows this compound and its derivatives to act as ligands in the formation of metal complexes. mdpi.com The electronic properties of the resulting complexes can be tuned by modifying the substituents on the pyridine and phenol rings. Such complexes could find applications in catalysis, sensing, and as luminescent materials. For instance, related terpyridine ligands form stable complexes with a variety of metals. researchgate.net
Semiconductors: Organic semiconductors are of great interest for applications in flexible electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The extended π-systems that can be constructed from this compound building blocks could exhibit semiconducting properties. The presence of the fluorine atoms can influence the molecular packing and electronic energy levels, which are critical parameters for semiconductor performance.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies
Future synthetic research will likely focus on the development of more efficient, sustainable, and scalable methods for the preparation of 4-(2-Trifluoromethyl)pyridine-4-ylphenol and its derivatives.
Sustainable Synthesis
Green chemistry principles are expected to be central to the evolution of synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption. Methodologies such as microwave-assisted synthesis and multicomponent reactions, which often lead to higher yields in shorter reaction times, are promising avenues. The development of catalytic systems that can be recycled and reused will also be a key area of investigation.
Flow Chemistry
The application of flow chemistry offers significant advantages for the synthesis of functionalized pyridine (B92270) derivatives. Continuous flow processes can enhance reaction safety, particularly when handling hazardous reagents or intermediates, and allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and purities, as well as facilitating scalability from laboratory to industrial production. Future work could focus on developing integrated flow systems that combine reaction and purification steps for a more streamlined synthesis of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Sustainable Synthesis | Reduced environmental impact, lower energy consumption, higher efficiency. | Development of recyclable catalysts, use of green solvents, exploration of multicomponent reactions. |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for automation. | Design of continuous flow reactors, integration of in-line purification, optimization of reaction conditions in flow. |
In-Depth Mechanistic Studies at the Atomic Level
A thorough understanding of the reaction mechanisms involved in the synthesis and interactions of this compound is crucial for optimizing its properties and applications. Advanced analytical and computational techniques will be instrumental in these investigations.
Future research should employ a combination of spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize transient intermediates and transition states in synthetic reactions. Mass spectrometry can also be utilized to detect and analyze reaction intermediates, providing valuable mechanistic insights.
Furthermore, computational chemistry, particularly density functional theory (DFT), will play a pivotal role in elucidating reaction pathways at the atomic level. DFT calculations can be used to model reaction energy profiles, predict the stability of intermediates, and understand the electronic effects of the trifluoromethyl group on the reactivity of the pyridine ring. These computational studies can guide experimental design and lead to the development of more efficient synthetic strategies.
Exploration of Novel Molecular Targets and Interaction Landscapes
The structural features of this compound suggest its potential as a bioactive molecule. The trifluoromethylpyridine motif is present in a number of pharmaceuticals and agrochemicals, where it can enhance metabolic stability and binding affinity. The phenol (B47542) group provides a site for hydrogen bonding, which is critical for molecular recognition in biological systems.
Future research will involve screening this compound and its derivatives against a wide range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. The trifluoromethyl group is known to be present in some anticancer and antiviral drugs, suggesting that these could be promising therapeutic areas to explore. For instance, trifluoromethyl-substituted pyridines have been investigated as inhibitors of enzymes like phosphatidylinositol-3-kinase (PIK3CA) and as inverse agonists for the retinoic acid-related orphan receptor γt (RORγt).
Understanding the interaction landscape of this compound with its potential biological targets will be crucial. This can be achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods like molecular docking and molecular dynamics simulations. These studies will provide detailed information about the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent and selective analogs.
| Potential Therapeutic Area | Rationale |
| Oncology | The trifluoromethylpyridine moiety is found in some anticancer agents. |
| Virology | The trifluoromethyl group is a common feature in certain antiviral drugs. |
| Immunology | Related compounds have shown activity as RORγt inverse agonists, suggesting potential in autoimmune diseases. |
| Agrochemicals | Trifluoromethylpyridines are used as insecticides, targeting chordotonal organs. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. In the context of this compound, AI and ML can be employed in several key areas.
Predictive models can be developed to forecast the physicochemical properties, biological activity, and potential toxicity of novel derivatives. These models are trained on large datasets of existing chemical information and can significantly accelerate the initial stages of drug discovery and materials design by prioritizing the synthesis of the most promising candidates. For instance, machine learning algorithms can be used for target identification and to predict drug-target interactions.
Generative AI models can be utilized to design new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel structures based on the this compound scaffold that are optimized for a specific biological target or material application. This in silico design process can dramatically reduce the time and cost associated with traditional trial-and-error approaches.
Investigation into Advanced Functional Materials Applications
The unique electronic and photophysical properties that may arise from the combination of the electron-withdrawing trifluoromethylpyridine and the electron-donating phenol ring make this compound a candidate for applications in advanced functional materials.
Future research could explore the use of this compound and its derivatives in:
Nonlinear Optics (NLO): The push-pull electronic nature of the molecule could lead to a significant second-order nonlinear optical response, making it a candidate for materials used in frequency doubling and other NLO applications.
Organic Electronics: The trifluoromethyl group can influence the electronic properties of organic materials, potentially leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Sensors: The pyridine and phenol moieties can act as binding sites for metal ions or other analytes. Modification of the core structure could lead to the development of selective and sensitive chemical sensors.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, making this compound a potential organic linker for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Functional Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved dielectric performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
